
3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a nitro group, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation and subsequent substitution reactions. One common route involves the following steps:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated imidazole is then treated with chlorosulfonic acid to introduce the sulfonamide group.
Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, often using phenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 3-methyl-5-amino-N-phenyl-imidazole-4-sulfonamide.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Derivatives with different nucleophiles replacing the sulfonamide group.
Scientific Research Applications
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-nitro-imidazole: Lacks the phenyl and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N-phenyl-imidazole-4-sulfonamide: Lacks the nitro and methyl groups, which may reduce its antimicrobial and anticancer properties.
5-nitro-N-phenyl-imidazole-4-sulfonamide: Lacks the methyl group, which can affect its overall reactivity and stability.
Uniqueness
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial properties, while the sulfonamide group contributes to its enzyme inhibitory effects. The phenyl group adds to its overall stability and potential for further chemical modifications.
Properties
CAS No. |
6954-36-5 |
|---|---|
Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.28 g/mol |
IUPAC Name |
3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N4O4S/c1-13-7-11-9(14(15)16)10(13)19(17,18)12-8-5-3-2-4-6-8/h2-7,12H,1H3 |
InChI Key |
DKKVCVZREVPWAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


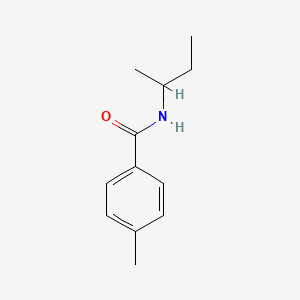

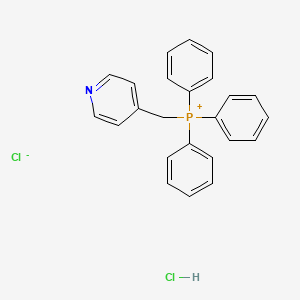
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
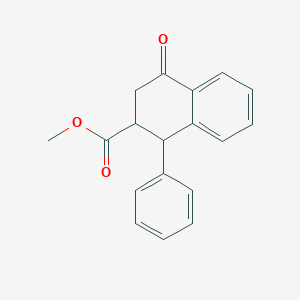
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)


![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)
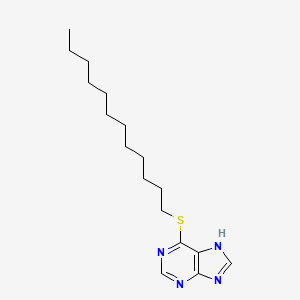
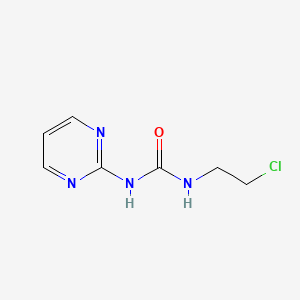
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
